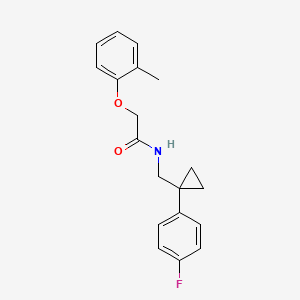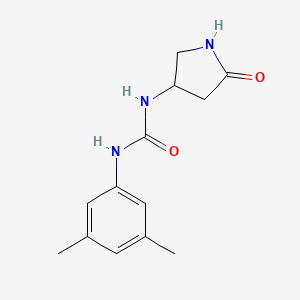
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic ureas involves multi-step reactions, starting from basic amines and isocyanates. For example, ureas were prepared by reacting 2-aminopyridine and aminonaphthyridine with triphosgene and 4-(dimethylamino)pyridine (DMAP), followed by condensation reactions and the treatment of corresponding amino precursors with butylisocyanate (Corbin et al., 2001). Another method involves the reaction of protonated urea-based ligands with inorganic oxo-acids to afford adducts with rich hydrogen bond motifs (Wu et al., 2007).
Molecular Structure Analysis
X-ray crystallographic analysis has been crucial in determining the intramolecularly hydrogen-bonded structures of these compounds in the solid state, revealing their nearly planar configurations and the presence of robust sheetlike, sextuply hydrogen-bonded complexes at high concentrations (Corbin et al., 2001).
Applications De Recherche Scientifique
Complexation and Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including structures similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea," has demonstrated their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is crucial for self-assembly processes and mimics biological transitions, such as the helix-to-sheet transformation in peptides, showcasing the compound's potential in biomimetic material science and nanotechnology (Corbin et al., 2001).
Anion Coordination Chemistry
The study of urea-based ligands related to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea" has advanced understanding in anion coordination chemistry. These ligands interact with inorganic oxo-acids to form complexes with diverse hydrogen bond motifs. This research has implications for developing new materials and sensors that can selectively bind to specific anions, with potential applications in environmental monitoring and chemical processing (Wu et al., 2007).
Molecular Electronics and Hydrogen Bonding
Investigations into the electron transfer across hydrogen bonds in urea derivatives similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea" have provided insights into the design of molecular electronics. These studies explore how hydrogen-bonding motifs can influence electron transfer, critical for developing novel electronic devices at the molecular level (Pichlmaier et al., 2009).
Anticancer Agents
Urea derivatives, including those structurally related to the compound , have been explored for their anticancer properties. The synthesis and biological evaluation of such derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting their potential as novel therapeutic agents for cancer treatment (Jian Feng et al., 2020).
Corrosion Inhibition
Research on triazinyl urea derivatives, including compounds structurally similar to "1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea," has identified their effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies highlight the compound's potential application in protecting industrial infrastructure and machinery from corrosive damage, contributing to longer service life and reduced maintenance costs (Mistry et al., 2011).
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-8-3-9(2)5-10(4-8)15-13(18)16-11-6-12(17)14-7-11/h3-5,11H,6-7H2,1-2H3,(H,14,17)(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZRABRNRRQYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CC(=O)NC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(5-oxopyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
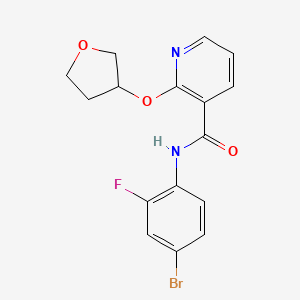
![4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2488837.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488838.png)
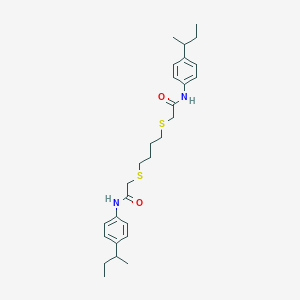
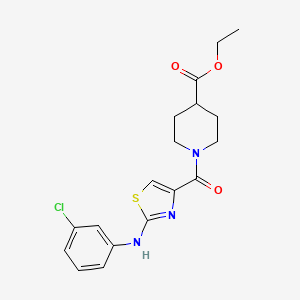
![3-(3,4-dimethoxyphenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488841.png)
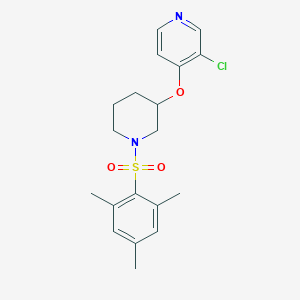
![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

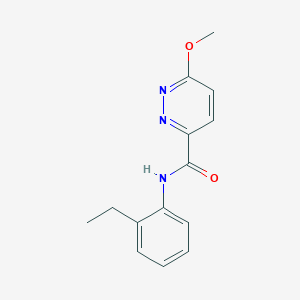
![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)
![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)
